molecular formula C16H24N2O2 B15114332 1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine

1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine

Cat. No.: B15114332
M. Wt: 276.37 g/mol
InChI Key: RTORCSNTKSHFMG-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine typically involves the reaction of 1-(3-methoxyphenyl)piperazine with oxolan-3-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The piperazine ring can be reduced to form different hydrogenated derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of 1-(3-hydroxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine or 1-(3-formylphenyl)-4-[(oxolan-3-yl)methyl]piperazine.

    Reduction: Formation of hydrogenated piperazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxyphenyl group may facilitate binding to aromatic pockets in the target protein, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine
  • 1-(3-Formylphenyl)-4-[(oxolan-3-yl)methyl]piperazine
  • 1-(3-Methoxyphenyl)piperazine

Uniqueness

1-(3-Methoxyphenyl)-4-[(oxolan-3-yl)methyl]piperazine is unique due to the presence of both the methoxyphenyl and oxolan-3-ylmethyl groups, which confer distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-(3-methoxyphenyl)-4-(oxolan-3-ylmethyl)piperazine

InChI

InChI=1S/C16H24N2O2/c1-19-16-4-2-3-15(11-16)18-8-6-17(7-9-18)12-14-5-10-20-13-14/h2-4,11,14H,5-10,12-13H2,1H3

InChI Key

RTORCSNTKSHFMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC3CCOC3

Origin of Product

United States

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